
(4S)-4-Hydroxy-5-methylhex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-Hydroxy-5-methylhex-5-en-2-one, also known as HMF (5-hydroxymethylfurfural), is a versatile chemical compound that has gained significant attention in recent years due to its various applications in scientific research. It is a naturally occurring molecule that is formed during the dehydration of sugars and is commonly found in honey, fruit juices, and baked goods. HMF has been extensively studied for its potential use in the development of new drugs, as well as its applications in food chemistry, biofuels, and materials science.
Wirkmechanismus
(4S)-4-Hydroxy-5-methylhex-5-en-2-one has been shown to have a variety of mechanisms of action depending on the specific application. In drug development, it has been shown to inhibit the growth of cancer cells and reduce inflammation by blocking the activity of certain enzymes. In food chemistry, it acts as a flavoring agent by reacting with amino acids to form Maillard reaction products. In biofuels, it can be converted into a variety of other compounds through chemical and biological processes.
Biochemische Und Physiologische Effekte
(4S)-4-Hydroxy-5-methylhex-5-en-2-one has been shown to have a variety of biochemical and physiological effects depending on the specific application. In drug development, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In food chemistry, it acts as a flavoring agent and preservative. In biofuels, it can be converted into a variety of other compounds through chemical and biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4S)-4-Hydroxy-5-methylhex-5-en-2-one in lab experiments is its versatility. It can be used in a variety of applications, from drug development to food chemistry to materials science. Another advantage is its relatively low cost and ease of synthesis. However, one limitation is its instability, as it can degrade over time and under certain conditions. Another limitation is its potential toxicity, as high doses of (4S)-4-Hydroxy-5-methylhex-5-en-2-one have been shown to be toxic in some animal studies.
Zukünftige Richtungen
There are many potential future directions for research on (4S)-4-Hydroxy-5-methylhex-5-en-2-one. In drug development, researchers are exploring its potential use in the treatment of cancer, inflammation, and other diseases. In food chemistry, researchers are investigating its use as a natural flavoring agent and preservative. In biofuels, researchers are exploring its potential as a building block for the synthesis of new materials. Overall, (4S)-4-Hydroxy-5-methylhex-5-en-2-one is a promising molecule with many potential applications in scientific research.
Synthesemethoden
(4S)-4-Hydroxy-5-methylhex-5-en-2-one can be synthesized through the acid-catalyzed dehydration of hexoses, such as fructose and glucose. The process involves heating the hexose in the presence of an acid catalyst, such as sulfuric acid, at high temperatures. The resulting product is a yellow to brown crystalline solid with a characteristic odor.
Wissenschaftliche Forschungsanwendungen
(4S)-4-Hydroxy-5-methylhex-5-en-2-one has been extensively studied for its potential use in the development of new drugs. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. (4S)-4-Hydroxy-5-methylhex-5-en-2-one has also been studied for its potential use as a precursor in the synthesis of pharmaceuticals and other bioactive compounds. In addition, (4S)-4-Hydroxy-5-methylhex-5-en-2-one has applications in food chemistry, where it is used as a flavoring agent and preservative. It is also being studied for its potential use in the production of biofuels and as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
142896-45-5 |
|---|---|
Produktname |
(4S)-4-Hydroxy-5-methylhex-5-en-2-one |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-5-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3/t7-/m0/s1 |
InChI-Schlüssel |
LKGOBWHJXOZFIA-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=C)[C@H](CC(=O)C)O |
SMILES |
CC(=C)C(CC(=O)C)O |
Kanonische SMILES |
CC(=C)C(CC(=O)C)O |
Synonyme |
5-Hexen-2-one, 4-hydroxy-5-methyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



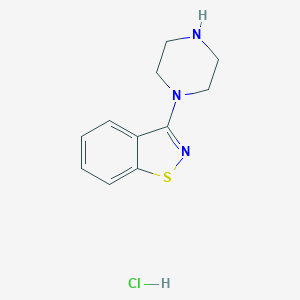
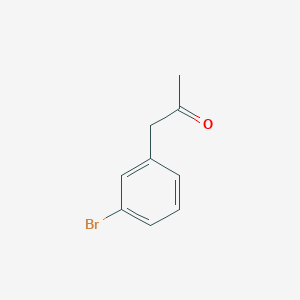
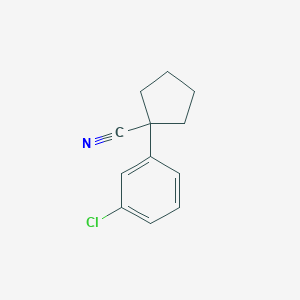
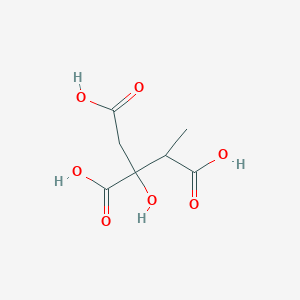
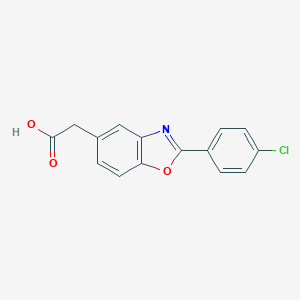
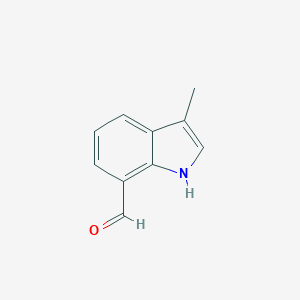
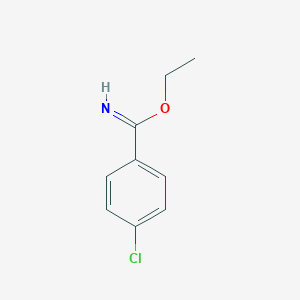
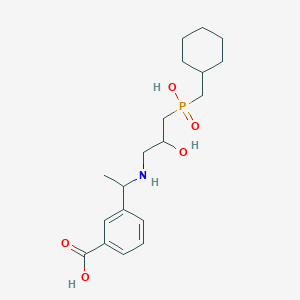
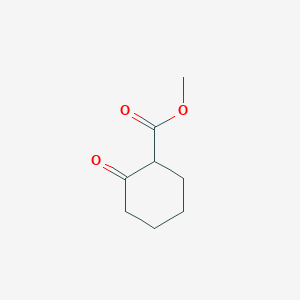
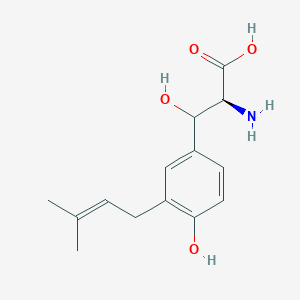
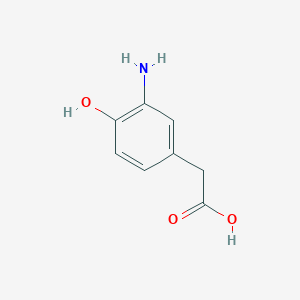
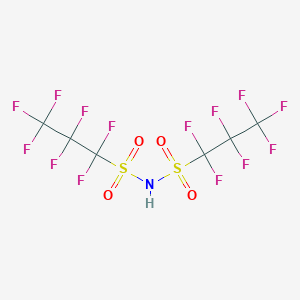
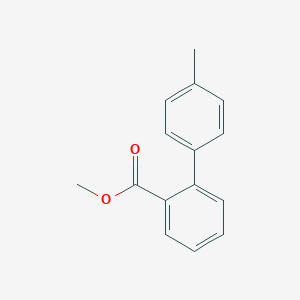
![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)